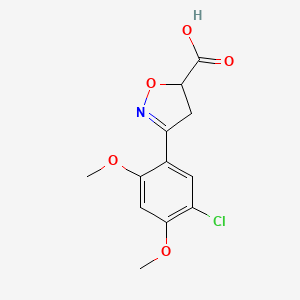

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

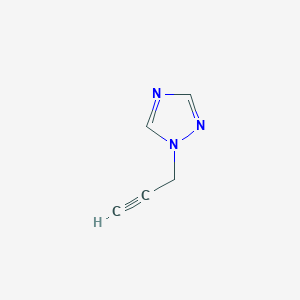

The compound 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the chloro and dimethoxy substituents on the phenyl ring, along with the dihydroisoxazole moiety, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of hydroxylamine with different precursors such as dimethyl acetylenedicarboxylate or chlorofumaroyl dichloride can lead to hydroxyisoxazole derivatives . Similarly, the reaction of hydroxylamine hydrochloride with 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid can yield isoxazoline and isoxazole derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Isoxazole derivatives can exhibit tautomerism, where the hydrogen atom can switch between different atoms within the molecule, leading to different tautomeric forms. The molecular structure of isoxazole derivatives can be influenced by the substituents on the ring, as seen in the case of 5-hydroxyisoxazoles and isoxazol-5-ones . The crystal structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, can provide insights into the possible conformation and arrangement of the 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid molecule .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate . Additionally, isoxazole derivatives can undergo rearrangements, such as the conversion of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles . These reactions highlight the reactivity of the isoxazole ring and the potential transformations that the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the presence of a carboxylic acid group, as seen in 3-Chloro-2,4,5-trifluorobenzoic acid, can lead to the formation of hydrogen-bonded dimers and affect the compound's solubility and melting point . The introduction of substituents such as chloro, methyl, and methoxy groups can also impact the compound's acidity, basicity, and overall reactivity .

科学的研究の応用

-

Chemical Structure Analysis : This compound, also known as 3-(5-Chloro-2,4-dimethoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, has a molecular formula of C20H21ClN2O4 and an average mass of 388.845 Da . It has 6 H bond acceptors and 1 H bond donor .

-

Photocatalysis : While not directly related to the compound you mentioned, photocatalysis is a field where similar compounds are used. For example, in a Bias Enhanced Electrolytic Photocatalysis (BEEP) cleaning system, nanostructured materials such as TiO2 and WO3 are used as photocatalysts . These photocatalysts generate highly oxidizing hydroxyl radicals and reactive oxygen species from the aqueous fluid, which interact with and oxidize the contaminants of the aqueous fluid .

-

Synthesis of Thiazine Derivatives : Again, while not directly related to the compound you mentioned, 1,2,4-triazole-5-thiones can react with dimethyl acetylene dicarboxylate to produce 5-carbomethoxy-2-substituted-7H-1,2,4-triazolo(3,2-b)-1,3-thiazine-7-one 1,3-thiazine derivatives .

特性

IUPAC Name |

3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5/c1-17-9-5-10(18-2)7(13)3-6(9)8-4-11(12(15)16)19-14-8/h3,5,11H,4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVXUULWFWTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)